

# Application Notes: Intramuscular Administration of Aurothioglucose

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for clinical use in humans.

Note on Drug Availability: Aurothioglucose (trade names **Solganal**, Auromyose) has been largely discontinued and is not widely available for clinical use.[1] Its application is now primarily confined to preclinical research, particularly in the induction of obesity in animal models.[1][2]

### Introduction

Aurothioglucose is a gold-containing compound historically used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis.[1][3] It is administered via intramuscular injection, which allows for a gradual release of the gold compound into the bloodstream for a sustained therapeutic effect.[3] In a research context, aurothioglucose is a well-established agent for inducing obesity in rodents.[2] It selectively destroys neurons in the ventromedial hypothalamus (VMH), a key region for regulating satiety, leading to hyperphagia and significant weight gain.[2][3] These application notes provide detailed protocols for the intramuscular administration of aurothioglucose for both historical clinical reference and current preclinical research applications.

### **Mechanism of Action**

The precise mechanism of aurothioglucose's anti-inflammatory effects is not fully elucidated but is understood to be multifaceted. The gold component accumulates in immune cells like macrophages and lymphocytes, modulating their function.[3][4] Key actions include:



- Inhibition of Lysosomal Enzymes: Aurothioglucose inhibits the activity of lysosomal enzymes within macrophages, which are involved in tissue breakdown during inflammation.[3][4]
- Modulation of Immune Cells: It reduces the production of inflammatory cytokines by macrophages and inhibits the proliferation of T-cells, which are central to the autoimmune response in rheumatoid arthritis.[3][4]
- Antagonism of IL-1 Signaling: Aurothioglucose acts as a functional antagonist to Interleukin-1 (IL-1), a key pro-inflammatory cytokine. This action inhibits the downstream activation of transcription factors NF-kB and AP-1, which control the expression of numerous genes involved in inflammation.[5]

### **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Aurothioglucose signaling pathway in immune modulation.



## **Quantitative Data Summary**

Table 1: Human Dosing Regimens (Historical)

| Population               | Stage                             | Dosage                          | Frequency | Max Dose                                                                       | Notes                                                    |
|--------------------------|-----------------------------------|---------------------------------|-----------|--------------------------------------------------------------------------------|----------------------------------------------------------|
| Adult                    | Test Dose                         | 10 mg                           | Once      | 10 mg                                                                          | Observe for<br>15-30 min for<br>adverse<br>reactions.[2] |
| Week 2 & 3               | 25 mg                             | Weekly                          | 25 mg     |                                                                                |                                                          |
| Subsequent               | 50 mg                             | Weekly                          | 50 mg     | Continue until<br>a cumulative<br>dose of 0.8 to<br>1.0 g is<br>reached.[2][6] |                                                          |
| Maintenance              | 50 mg                             | Every 3-4<br>weeks              | 50 mg     | Initiated after clinical response, may be continued indefinitely.[2]           |                                                          |
| Pediatric (6-<br>12 yrs) | Test Dose                         | 0.25 mg/kg                      | Once      | N/A                                                                            | Observe for<br>15-30 min for<br>adverse<br>reactions.[2] |
| Escalation               | Increase by<br>0.25<br>mg/kg/dose | Weekly                          | 25 mg     |                                                                                |                                                          |
| Maintenance              | 0.75 - 1.0<br>mg/kg               | Weekly to<br>every 3-4<br>weeks | 25 mg     | Continue for<br>up to 20<br>doses, then<br>reduce<br>frequency.[2]             |                                                          |



**Table 2: Pharmacokinetic Parameters (Human)** 

| Parameter                | Value                        | Notes                                                                                |  |
|--------------------------|------------------------------|--------------------------------------------------------------------------------------|--|
| Route of Administration  | Intramuscular (IM)           | Typically deep intragluteal injection.[8][9]                                         |  |
| Time to Peak Serum Conc. | 4 - 6 hours                  | After a single 50 mg IM injection.[9]                                                |  |
| Peak Serum Concentration | ~235 - 450 μg/dL             | Highly variable between individuals after a 50 mg IM injection.[9][10]               |  |
| Biological Half-Life     | 3 - 27 days (single dose)    | Increases with subsequent<br>doses, up to 168 days after the<br>11th weekly dose.[9] |  |
| Protein Binding          | ~95%                         | Primarily bound to albumin.[9]                                                       |  |
| Excretion                | ~70% in urine, ~30% in feces | [9]                                                                                  |  |

**Table 3: Preclinical (Mouse) Dosing for Obesity Induction** 



| Parameter               | Value                                                  | Notes                                                                                                               |  |
|-------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|--|
| Route of Administration | Intraperitoneal (IP) or<br>Intramuscular (IM)          | IP is common in research models.[1][6]                                                                              |  |
| Dosage (Rat Model Ref.) | 0.4 - 0.8 mg/g (400 - 800<br>mg/kg)                    | Data from rat studies; mouse dosages are often similar but require optimization.[11] 1 mg/g was lethal in rats.[11] |  |
| Vehicle                 | Sterile Saline or Sesame Oil                           | Aurothioglucose is available as a suspension in oil.[9]                                                             |  |
| Expected Onset          | Body weight increase begins ~1 week post-injection.[3] |                                                                                                                     |  |
| Key Outcome             | Hyperphagia and severe obesity.[7]                     | Strain-dependent variations in developing subsequent diabetes.[7]                                                   |  |

## **Experimental Protocols**

## Protocol 1: Intramuscular Administration (Human Clinical Protocol - Historical Reference)

- 1. Materials:
- Aurothioglucose injectable suspension (50 mg/mL).
- Sterile syringe (1-3 mL).
- Hypodermic needle, 18-gauge, 1.5-2 inches.[8]
- · Alcohol swabs.
- Sharps disposal container.
- 2. Procedure:



- Preparation: Vigorously shake the vial to ensure a uniform suspension. The vial may be gently warmed in water to facilitate withdrawal.[8]
- Clean the rubber stopper of the vial with an alcohol swab.
- Withdraw the prescribed dose into the syringe using the 18-gauge needle. It is advisable to change needles after withdrawal and before injection.[8]
- Injection Site: The preferred site is the gluteal muscle for deep IM injection.
- Administration:
  - Position the patient appropriately.
  - Clean the injection site with an alcohol swab and allow it to dry.
  - Insert the needle deep into the muscle.
  - Aspirate by pulling back the plunger to ensure the needle is not in a blood vessel.
  - Inject the medication slowly and steadily.
  - Withdraw the needle and apply gentle pressure to the site. Do not massage.
- Post-Injection Monitoring:
  - The patient should remain recumbent for approximately 15 minutes post-injection.
  - Monitor closely for immediate adverse events, particularly nitritoid reactions (flushing, dizziness, weakness).[8]
  - Before each subsequent injection, perform a CBC with differential, platelet count, and urinalysis.[2]

## Protocol 2: Administration for Induction of Obesity in Mice

1. Materials:



- Aurothioglucose (powder or suspension).
- Sterile vehicle (e.g., 0.9% saline or sesame oil).
- Sterile syringe (e.g., 1 mL tuberculin syringe).
- Hypodermic needle (e.g., 25-27 gauge).
- Animal scale.
- Appropriate animal restraint device.
- 2. Procedure:
- Preparation of Aurothioglucose Solution:
  - If using powder, prepare a suspension in the chosen sterile vehicle to the desired concentration (e.g., 50 mg/mL). Ensure thorough mixing to create a uniform suspension.
  - o If using a pre-made suspension, shake vigorously before drawing up the dose.
- Animal Preparation:
  - Weigh the mouse accurately to calculate the precise dose volume.
  - Properly restrain the animal. For IM injections, brief anesthesia (e.g., isoflurane) may be required for proper immobilization.
- Administration (Intramuscular):
  - The target muscle is typically the quadriceps (thigh muscle) of the hind limb.[12]
  - Clean the injection site with an alcohol swab.
  - Insert the needle into the thigh muscle, directing it away from the femur to avoid the sciatic nerve.[12]
  - Aspirate to check for blood. If blood appears, reposition the needle.



- Inject the calculated volume steadily. The maximum recommended volume per IM site in a mouse is 0.05 mL.[5] If the volume is larger, use multiple sites.
- Withdraw the needle and return the mouse to its cage.
- · Post-Procedure Monitoring:
  - Monitor the animal for recovery from anesthesia and any immediate signs of distress.
  - Observe the injection site for signs of irritation or necrosis.
  - Begin monitoring body weight and food intake regularly (e.g., daily or weekly) to track the onset of obesity.[3]

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for aurothioglucose-induced obesity in mice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Development of obesity and neurochemical backing in aurothioglucose-treated mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food and water intake in gold thioglucose-induced obese Charles River mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoledo.edu [utoledo.edu]
- 6. researchgate.net [researchgate.net]
- 7. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aurothioglucose obesity in the mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary dilution studies in mice with gold thioglucose-induced obesity and in mice with the hereditary obesity-diabetes syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. [Weight gains of rats following injection of aurothioglucose] PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oacu.oir.nih.gov [oacu.oir.nih.gov]
- To cite this document: BenchChem. [Application Notes: Intramuscular Administration of Aurothioglucose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241724#intramuscular-administration-protocol-for-aurothioglucose]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com